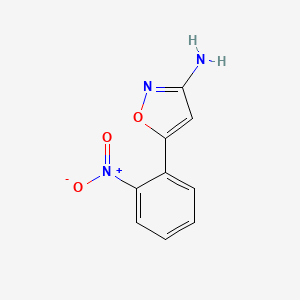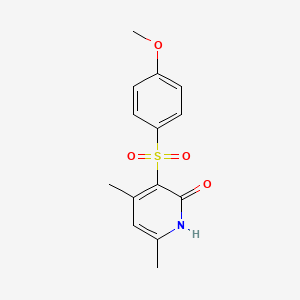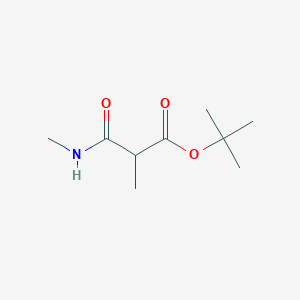![molecular formula C7H11FN2O B15228900 (7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15228900.png)
(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a nitrogen-containing heterocyclic compound. This compound features a unique structure with a fluorine atom attached to a hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold. Such compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a fluorinated amine with a suitable diketone, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of (7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure but may differ in their substituents and biological activities.
Thiopropamine: A stimulant drug with a similar heterocyclic structure but different pharmacological properties.
Uniqueness
(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution often enhances the compound’s stability and binding affinity to biological targets, making it a valuable scaffold in drug discovery and development.
Propiedades
Fórmula molecular |
C7H11FN2O |
|---|---|
Peso molecular |
158.17 g/mol |
Nombre IUPAC |
(7S,8aR)-7-fluoro-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C7H11FN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h5-6H,1-4H2,(H,9,11)/t5-,6+/m0/s1 |
Clave InChI |
UGKUUZYPAHMYEP-NTSWFWBYSA-N |
SMILES isomérico |
C1CN2C[C@H](C[C@@H]2C(=O)N1)F |
SMILES canónico |
C1CN2CC(CC2C(=O)N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B15228836.png)


![tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15228852.png)

![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine](/img/structure/B15228865.png)
![7-Ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228866.png)
![6-Chloro-2-(m-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15228883.png)

![4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol](/img/structure/B15228892.png)


